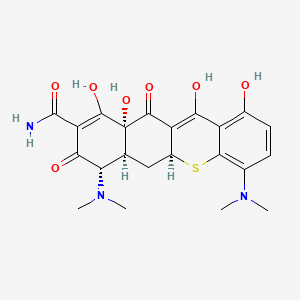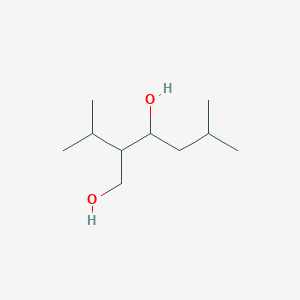
Triacontyl triacontanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontyl triacontanoate is a long-chain ester composed of triacontanol and triacontanoic acid. This compound is part of the wax ester family, which is commonly found in natural waxes such as beeswax and plant cuticle waxes. It is known for its hydrophobic properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacontyl triacontanoate can be synthesized through esterification reactions. One common method involves the reaction of triacontanol with triacontanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reactants are mixed in the reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification process, and the product is subsequently separated and purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triacontyl triacontanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce triacontanol and triacontanoic acid.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Triacontanol and triacontanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and acid components.
Aplicaciones Científicas De Investigación
Triacontyl triacontanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant cuticle waxes and its impact on plant physiology.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic nature.
Mecanismo De Acción
The mechanism of action of triacontyl triacontanoate primarily involves its hydrophobic properties. In biological systems, it can form protective barriers on plant surfaces, reducing water loss and providing resistance to environmental stress. In industrial applications, its hydrophobic nature makes it an effective component in water-resistant coatings and lubricants.
Comparación Con Compuestos Similares
Similar Compounds
Triacontanol: A long-chain alcohol with similar hydrophobic properties.
Triacontanoic Acid: A long-chain fatty acid that can be esterified to form triacontyl triacontanoate.
Beeswax Esters: Natural wax esters found in beeswax, composed of long-chain alcohols and fatty acids.
Uniqueness
This compound is unique due to its specific combination of triacontanol and triacontanoic acid, resulting in a compound with distinct physical and chemical properties. Its long-chain structure provides exceptional hydrophobicity and stability, making it valuable in various industrial and scientific applications.
Propiedades
Número CAS |
85589-31-7 |
|---|---|
Fórmula molecular |
C60H120O2 |
Peso molecular |
873.6 g/mol |
Nombre IUPAC |
triacontyl triacontanoate |
InChI |
InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-62-60(61)58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3 |
Clave InChI |
JZKHGNBZTSOQNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
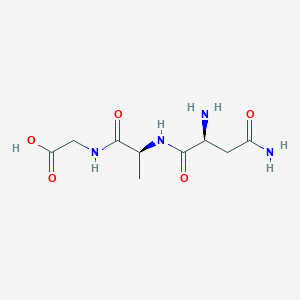

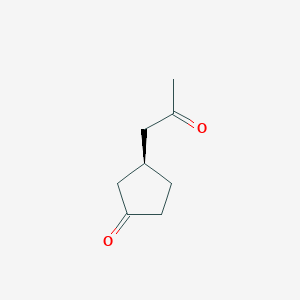


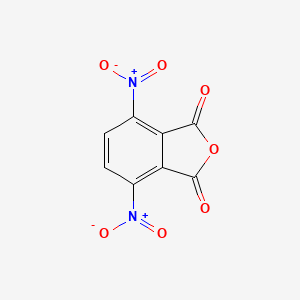
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)



